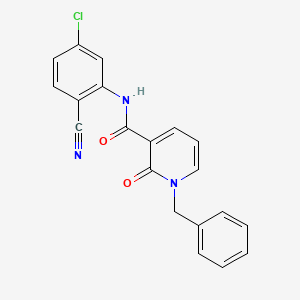

1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a bicyclic core with a benzyl group at position 1 and a 5-chloro-2-cyanophenyl substituent on the carboxamide nitrogen.

Properties

IUPAC Name |

1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2/c21-16-9-8-15(12-22)18(11-16)23-19(25)17-7-4-10-24(20(17)26)13-14-5-2-1-3-6-14/h1-11H,13H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XITHVLRQRHCTTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C(C2=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of benzylamine with 5-chloro-2-cyanobenzaldehyde to form an intermediate Schiff base This intermediate is then subjected to cyclization with ethyl acetoacetate under basic conditions to yield the dihydropyridine core

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed under basic conditions.

Major Products

Oxidation: Pyridine derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular diseases due to its dihydropyridine core.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The dihydropyridine core is known to interact with calcium channels, modulating their activity. This interaction can lead to various physiological effects, including vasodilation and reduced blood pressure. Additionally, the compound’s nitrile and carboxamide groups may interact with other biological targets, contributing to its overall bioactivity.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

BG15965 (1-Benzyl-N-(2,3-Dichlorophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide)

- Substituents: Replaces the 5-chloro-2-cyanophenyl group with a 2,3-dichlorophenyl moiety.

- The absence of a cyano group may decrease metabolic stability due to reduced electron-withdrawing effects .

- Molecular Weight : 373.23 g/mol (identical core structure).

BMS-777607

- Substituents : Features a 4-ethoxy group, 1-(4-fluorophenyl), and a complex aromatic substituent on the carboxamide nitrogen.

- Biological Activity : A Met kinase inhibitor with demonstrated oral efficacy. The ethoxy group enhances selectivity, while the fluorophenyl contributes to hydrophobic interactions .

3-(Sulphonyl/Sulfonimidoyl)Prop-2-En-1-Yl Derivatives

- Substituents : Introduces sulphonyl or sulfonimidoyl groups at position 3 of the pyridine ring.

- Impact: These polar groups likely improve solubility but may alter target specificity compared to the chloro-cyanophenyl group in the target compound .

CB2 Receptor Ligands (6-Methyl-2-Oxo Derivatives)

- Substituents : A methyl group at position 6 and variable R groups at position 3.

- Biological Activity : Exhibits CB2 receptor affinity, with substituents dictating agonism, inverse agonism, or antagonism. The target compound lacks a C6 methyl group, suggesting divergent pharmacological profiles .

Physicochemical and Pharmacokinetic Properties

*LogP estimated using fragment-based methods.

Biological Activity

The compound 1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of dihydropyridine derivatives that have garnered attention for their diverse biological activities. This article focuses on its synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. The structure is characterized by the presence of a dihydropyridine ring, which is crucial for its biological activity.

Antimicrobial Activity

Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives tested against various bacterial strains showed effective inhibition comparable to standard antibiotics.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 0.22 µg/mm² |

| This compound | Staphylococcus aureus | 0.44 µg/mm² |

These findings suggest that the compound has potential as an antimicrobial agent, particularly against resistant strains.

Anticancer Activity

Recent investigations into the anticancer properties of this compound revealed promising results in vitro. The compound was tested against several cancer cell lines, including prostate and colon cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT29 (Colon Cancer) | 15.0 | Induction of apoptosis |

| DU145 (Prostate Cancer) | 12.5 | Inhibition of EGFR signaling |

The mechanism of action appears to involve the induction of apoptosis and inhibition of key growth factor receptors such as EGFR (Epidermal Growth Factor Receptor), which is pivotal in cancer cell proliferation.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- EGFR Inhibition : Molecular docking studies indicate strong binding affinity to the EGFR kinase domain, leading to reduced signaling pathways associated with tumor growth.

- Antimicrobial Action : The compound disrupts bacterial cell wall synthesis and function, which is critical for its antimicrobial efficacy.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of dihydropyridine derivatives showed that this compound exhibited superior activity against multidrug-resistant strains of bacteria compared to traditional antibiotics like cefotaxime and piperacillin .

Case Study 2: Cancer Treatment

In vivo studies using xenograft models demonstrated that treatment with the compound resulted in a significant reduction in tumor size in mice bearing HT29 tumors. The tumor growth suppression rate was reported at approximately 100% , highlighting its potential as a therapeutic agent in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-benzyl-N-(5-chloro-2-cyanophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Core formation : Condensation of benzylamine with a β-ketoester precursor under acidic conditions to generate the dihydropyridine core .

- Amide coupling : Reaction of the core with 5-chloro-2-cyanophenyl isocyanate or activation of the carboxylic acid (e.g., using HATU/DCC) followed by nucleophilic substitution .

- Optimization : Use of catalysts (e.g., Lewis acids) and controlled reaction conditions (temperature, solvent polarity) to minimize side products and improve yield .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and aromatic ring integration .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .

- Infrared Spectroscopy (IR) : Identification of carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .

- HPLC/LC-MS : Purity assessment (>95%) and detection of trace impurities .

Q. How can researchers design preliminary biological activity assays for this compound?

- In vitro enzyme inhibition : Use fluorescence-based or radiometric assays to screen for activity against targets like kinases or polymerases (e.g., HCV NS5B RNA polymerase ).

- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Lipophilicity adjustment : Introduce electron-withdrawing groups (e.g., fluorine) on the benzyl ring to improve membrane permeability .

- Solubility optimization : Replace hydrophobic substituents with methoxy or sulfonamide groups to enhance aqueous solubility .

- Metabolic stability : Deuterate labile hydrogen atoms or block cytochrome P450 oxidation sites via steric hindrance .

Q. What strategies resolve contradictions in binding affinity data between molecular docking and experimental assays?

- Docking validation : Compare results across multiple software (e.g., Glide, AutoDock) and refine force fields to account for protein flexibility .

- Mutagenesis studies : Identify key residues (e.g., K3.28, S7.39 in CB2 receptors) that influence binding through alanine scanning .

- Binding kinetics : Surface plasmon resonance (SPR) to measure on/off rates and confirm docking-predicted interactions .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved selectivity?

- Substituent mapping : Systematically vary substituents on the benzyl and cyanophenyl groups to identify critical interactions (e.g., halogen bonding vs. hydrophobic packing) .

- Pharmacophore modeling : Use software like Schrödinger’s Phase to define essential features (e.g., hydrogen bond acceptors, aromatic rings) .

- Selectivity profiling : Screen analogs against off-target receptors/enzymes (e.g., cytochrome P450 isoforms) to minimize cross-reactivity .

Q. What experimental approaches validate the compound’s mechanism of action in vivo?

- Target engagement assays : Use bioluminescence resonance energy transfer (BRET) to confirm interaction with the proposed target in live cells .

- Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated kinases, cytokine levels) in animal models .

- Genetic knockdown : CRISPR/Cas9-mediated deletion of the target gene to assess dependency on the compound’s activity .

Methodological Notes

- Synthesis challenges : Low yields in cyclization steps may require solvent optimization (e.g., switching from THF to DMF) or microwave-assisted synthesis .

- Data interpretation : Conflicting IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays); standardize protocols using guidelines like MIAME .

- In vivo models : Prioritize orthotopic xenografts over subcutaneous models for cancer studies to better mimic tumor microenvironments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.